molecular formula C7H2Cl2F3NO2 B1314259 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene CAS No. 98373-83-2

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1314259
CAS No.: 98373-83-2
M. Wt: 259.99 g/mol
InChI Key: HOXARLOFJWVUQH-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

This compound is considered to have certain toxicity and should be handled with care . It is recommended to avoid inhalation, skin contact, eye contact, and ingestion . Safety precautions such as using personal protective equipment and handling the compound under inert gas are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene typically involves the nitration of 2,5-dichlorotrifluoromethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, offering reactivity that is not commonly found in other similar compounds .

Properties

IUPAC Name

2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXARLOFJWVUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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